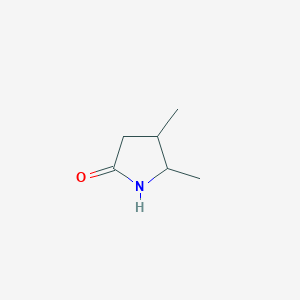

4,5-二甲基吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives has been reported. For instance, the synthesis of N-substituted tetramethylpyrroles and dimethylpyrroles from gamma-diketones is described, with dimethyl substitution found to accelerate cyclization and protein crosslinking processes . Another study reports the synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives through the reaction of primary amines with a dimethylamino vinyl compound, highlighting a simple and environmentally friendly synthesis pathway . These methods could potentially be adapted for the synthesis of 4,5-Dimethylpyrrolidin-2-one.

Molecular Structure Analysis

The molecular structure and properties of similar compounds have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, a combined experimental and theoretical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the molecular structure, spectroscopic properties, and intra- and intermolecular interactions . These findings could be relevant when considering the molecular structure of 4,5-Dimethylpyrrolidin-2-one.

Chemical Reactions Analysis

The reactivity and chemical behavior of pyrrole derivatives have been explored. The formation of pyrrolyl derivatives in vivo and the autoxidation leading to covalent crosslinking of proteins have been demonstrated for gamma-diketones . Additionally, the antioxidant activity of thiazolopyridine derivatives has been evaluated, suggesting potential reactivity towards radical species . These studies provide a context for understanding the potential chemical reactions involving 4,5-Dimethylpyrrolidin-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated. For instance, the asymmetric synthesis of Trans-2,5-dimethylpyrrolidine provides insights into the chiral properties and potential enantiomeric purity that might be relevant for 4,5-Dimethylpyrrolidin-2-one . The crystal structure of a nifedipine analogue offers information on the solid-state conformation and rotameric forms of a dimethylpyridine derivative . These studies contribute to a broader understanding of the physical and chemical properties that 4,5-Dimethylpyrrolidin-2-one may exhibit.

科学研究应用

不对称合成

4,5-二甲基吡咯烷-2-酮已用于不对称合成,特别是在对映体纯 C2 对称吡咯烷的开发中。一项研究证明了从 2,5-己二醇合成 (2S,5S)-二甲基吡咯烷,对映体过量超过 97%,表明其在手性辅助应用中的潜力 (Zwaagstra, Meetsma, & Feringa, 1993).

新型吡咯烷衍生物合成

研究还集中在合成与 1,2,3-三唑连接的新型吡咯烷衍生物。这些衍生物已显示出对人前列腺癌细胞的显着体外抗增殖活性,证明了该化合物在癌症研究中的潜力 (Ince et al., 2020).

抗氧化活性

研究探索了相关化合物(如 5,7-二甲基-3H-噻唑并[4,5-b]吡啶-2-酮)的抗氧化特性,表明 4,5-二甲基吡咯烷-2-酮在理解和开发抗氧化剂方面的潜在研究领域 (Chaban et al., 2013).

细胞毒性和抗氧化活性

对从海洋链霉菌属中提取的 5-(2,4-二甲基苄基)吡咯烷-2-酮的研究揭示了对某些癌细胞系的细胞毒活性以及显着的抗氧化特性,这可以指导未来对类似化合物的生物医学应用的研究 (Saurav & Kannabiran, 2012).

一锅法合成应用

使用 4,5-二甲基吡咯烷-2-酮衍生物的一锅法合成方法在有机化学领域对于创建 N-取代反式-2,5-二甲基吡咯烷具有重要意义。该方法证明了该化合物在促进高效和立体选择性合成中的效用 (Barluenga, Nájera, & Yus, 1981).

单克隆抗体生产

一项研究重点介绍了使用 4-(2,5-二甲基-1H-吡咯-1-基)-N-(2,5-二氧代吡咯烷-1-基)苯甲酰胺来增加中国仓鼠卵巢细胞培养中的单克隆抗体产量。这一发现表明该化合物在生物技术和制药生产中的潜力 (Aki et al., 2021).

作用机制

Target of Action

It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that pyrrolidine alkaloids can interact with various biological targets and cause changes in cellular processes . For instance, some alkaloids have been identified to exert toxic effects on animal organs .

Biochemical Pathways

Pyrrolidine alkaloids are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they can cause significant changes at the molecular and cellular level .

Action Environment

It is known that the compound is stable at room temperature .

安全和危害

The safety information for 4,5-Dimethylpyrrolidin-2-one includes hazard statements such as H301, H315, H319, H332, H335 . Precautionary statements include P232, P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P422, P501 .

属性

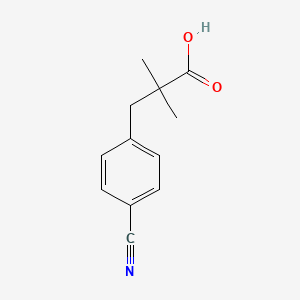

IUPAC Name |

4,5-dimethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4-3-6(8)7-5(4)2/h4-5H,3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLVRPKEOGBFHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86240-37-1 |

Source

|

| Record name | 4,5-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea](/img/structure/B2538040.png)

![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)

![methyl [6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetate](/img/structure/B2538051.png)

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)